molecular formula C18H37NO2 B570261 Palmitoylethanolamide-d4 CAS No. 946524-34-1

Palmitoylethanolamide-d4

Katalognummer B570261
CAS-Nummer: 946524-34-1
Molekulargewicht: 303.523
InChI-Schlüssel: HXYVTAGFYLMHSO-RZOBCMOLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Palmitoylethanolamide-d4 (PEA-d4) is the deuterium labeled version of Palmitoylethanolamide (PEA). PEA is an endogenous fatty acid amide and a lipid modulator . It has been studied in in vitro and in vivo systems using exogenously added or dosed compound . There is evidence that it binds to a nuclear receptor, through which it exerts a variety of biological effects, some related to chronic inflammation and pain .


Synthesis Analysis

The synthesis of PEA-d4 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .


Molecular Structure Analysis

PEA-d4 is a derivative of polyunsaturated fatty acids, which can be long-chain amides, esters, or ethers capable of binding to and activating cannabinoid receptors .


Chemical Reactions Analysis

PEA is metabolized by the cellular enzymes fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amide hydrolase (NAAA), the latter of which has more specificity toward PEA over other fatty acid amides .

Wissenschaftliche Forschungsanwendungen

  • Anti-inflammatory and Proresolving Effects in Atherosclerosis : PEA promotes a proresolving macrophage phenotype and attenuates atherosclerotic plaque formation, showing potential as a therapeutic agent in chronic arterial inflammation like atherosclerosis (Rinne et al., 2018).

  • Adjunctive Treatment for Acute Mania : PEA has been studied as an adjunctive treatment in acute mania, indicating potential uses in psychiatric conditions (Abedini et al., 2022).

  • Major Depressive Disorder : In patients with major depressive disorder, PEA adjunctive therapy to citalopram can effectively improve symptoms, showing rapid-onset antidepressant effects (Ghazizadeh-Hashemi et al., 2018).

  • Pain and Inflammation Modulation via PPAR-α : PEA acts as an agonist to the nuclear receptor peroxisome proliferator-activated receptor-α (PPAR-α), mediating anti-inflammatory properties and offering potential for treating pain and inflammation (Lo Verme et al., 2005).

  • Neuroprotective and Anti-inflammatory Roles : PEA's neuroprotective mediator role, especially in brain aging, is supported by its interactions with cannabinoids and estrogen receptors, and its inhibition of neuroinflammatory markers (Morsanuto et al., 2020).

  • Treatment of Pain : Meta-analysis indicates PEA's efficacy in treating pain, showcasing its utility as a pain management compound (Artukoğlu et al., 2017).

  • Therapeutic Efficacy in Neurodegenerative Disorders and Pain : PEA's efficacy and safety in neurodegenerative disorders and pain perception are highlighted, including its different formulations and combinations with other compounds (Petrosino & Di Marzo, 2017).

  • Analgesic and Anti-inflammatory Effects in Cardiomyocytes and Endothelial Cells : PEA shows potential in reducing cardiotoxicity and inflammation in cells exposed to doxorubicin and anti-HER2 monoclonal antibody, indicating a new approach to resolving drug-induced vasculo-cardio toxicity and inflammation (Iovine et al., 2022).

Safety And Hazards

PEA is generally considered safe, and without adverse drug reactions (ADRs) or drug interactions . A 2016 study assessing safety claims in sixteen clinical trials, six case reports/pilot studies and a meta‐analysis of PEA as an analgesic, concluded that for treatment periods up to 49 days, clinical data argued against serious ADRs .

Zukünftige Richtungen

The therapeutic impact of PEA reverberates across diverse physiological systems, such as the central nervous system, gastrointestinal tract, vascular network, and the digestive and respiratory system . These attributes have fostered collaborations targeting conditions such as Alzheimer’s disease, multiple sclerosis, cerebral ischemia, neuroinflammation, general inflammation, pain, coagulopathy, steatohepatitis, and acute lung injury . Nevertheless, the imperative of reinforcing clinical investigation is evident . This review notably underscores the pivotal necessity for methodologically rigorous clinical trials to definitively establish the translational efficacy of PEA in ameliorating diverse inflammatory pathologies within the human milieu .

Eigenschaften

IUPAC Name

N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYVTAGFYLMHSO-RZOBCMOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitoylethanolamide-d4

Citations

For This Compound
3
Citations
C Yılmaz, T Kocadağlı, V Gökmen - Food Chemistry, 2023 - Elsevier
An analytical method was developed for the determination of endocannabinoids and endocannabinoid-like compounds using ultra high performance liquid chromatography tandem …
Number of citations: 0 www.sciencedirect.com
CV Sharma, JH Long, S Shah, J Rahman… - Journal of pain …, 2017 - Taylor & Francis
Paracetamol is arguably the most commonly used analgesic and antipyretic drug worldwide, however its mechanism of action is still not fully established. It has been shown to exert …
Number of citations: 43 www.tandfonline.com
BN Szafran, R Pinkston, Z Perveen, MK Ross… - International journal of …, 2020 - mdpi.com
The use of electronic nicotine delivery systems (ENDS), also known as electronic-cigarettes (e-cigs), has raised serious public health concerns, especially in light of the 2019 outbreak …
Number of citations: 54 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.